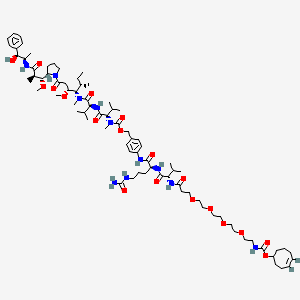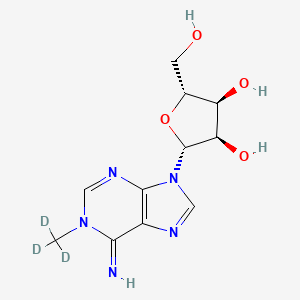
1-Methyl Adenosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl Adenosine-d3 is a deuterium-labeled analog of 1-Methyl Adenosine, a modified nucleoside produced during the processing of transfer RNA by methyltransferases . This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
1-Methyl Adenosine-d3 can be synthesized through two main reaction types: enzymatic catalysis and the reaction of RNA with specific alkylating agents . The industrial production methods involve the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .
Chemical Reactions Analysis
1-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl Adenosine-d3 has a wide range of scientific research applications, including:
Cancer Research: It is used as a potential biomarker for early cancer detection due to its elevated urinary excretion in various cancer forms.
Autoimmune Diseases: Its levels rise during active rheumatoid arthritis, making it a promising indicator for this condition.
Metabolomics: It is used in the study of metabolites and metabolic pathways.
Biomarker Discovery: It helps in identifying new biomarkers for various diseases.
Drug Discovery: It is used in the development and testing of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl Adenosine-d3 involves its role as a post-transcriptionally modified RNA molecule. It plays a pivotal role in the regulation of various biological functions and activities, including cancer cell invasion, proliferation, and cell cycle regulation .
Comparison with Similar Compounds
1-Methyl Adenosine-d3 is compared with other similar compounds such as:
1-Methyladenosine: This compound is an RNA modification that arises through distinct processes, including enzymatic catalysis and the alkylation of RNA by specific agents.
N1-Methyladenosine:
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
GFYLSDSUCHVORB-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


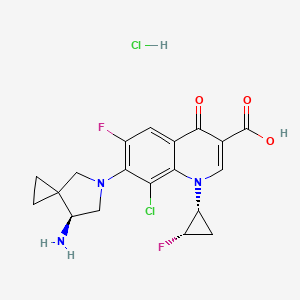
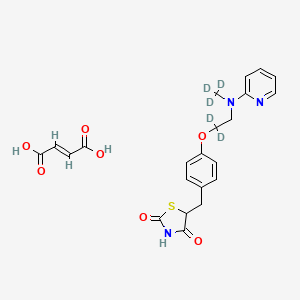
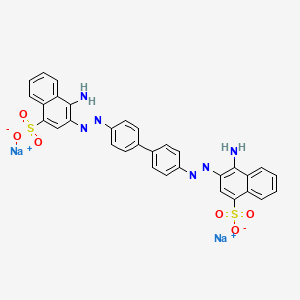
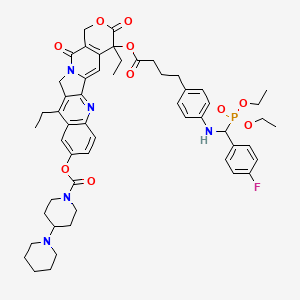
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
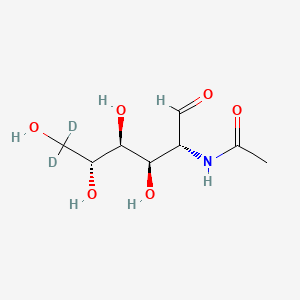
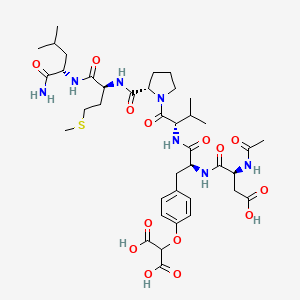
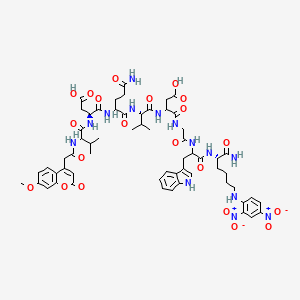
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
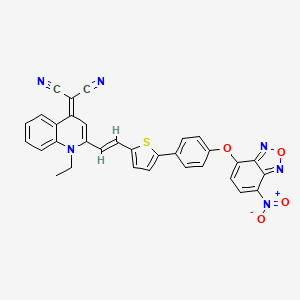
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
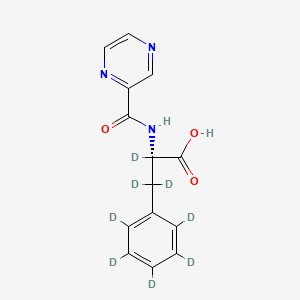
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
